molecular formula C12H9N3O2 B15128454 2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B15128454
M. Wt: 227.22 g/mol
InChI Key: SGHARSMKWKRMJE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrimidines, which are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization with urea. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1,6-dihydropyrimidine-5-carbonitrile
  • 4-Methoxyphenyl isothiocyanate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to its specific structural features, such as the presence of both a methoxy group and a cyano group on the pyrimidine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9N3O2/c1-17-10-4-2-8(3-5-10)11-14-7-9(6-13)12(16)15-11/h2-5,7H,1H3,(H,14,15,16)

InChI Key

SGHARSMKWKRMJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C(=O)N2)C#N

Origin of Product

United States

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